![molecular formula C14H18N2O B4686507 1-[3-(4-ethylphenoxy)propyl]-1H-imidazole](/img/structure/B4686507.png)
1-[3-(4-ethylphenoxy)propyl]-1H-imidazole
Overview
Description
1-[3-(4-ethylphenoxy)propyl]-1H-imidazole, also known as EPPIM, is a chemical compound that has been extensively researched for its potential applications in various fields of science. EPPIM belongs to the class of imidazole-based compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethylphenoxy)propyl]-1H-imidazole is not fully understood. However, it has been suggested that the compound exerts its effects by interacting with specific receptors in the body. This compound has been found to bind to the imidazoline receptors, which are involved in the regulation of blood pressure, insulin secretion, and pain perception. This compound has also been found to interact with the adrenergic receptors, which are involved in the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to possess antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. This compound has also been found to possess antitumor activity, which makes it a potential candidate for the development of new anticancer drugs. The compound has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-[3-(4-ethylphenoxy)propyl]-1H-imidazole has several advantages for lab experiments. The compound is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. The compound is not very soluble in water, which makes it difficult to use in aqueous solutions. This compound is also relatively expensive, which limits its use in large-scale experiments.
Future Directions
There are several future directions for the research on 1-[3-(4-ethylphenoxy)propyl]-1H-imidazole. One of the potential applications of this compound is in the development of new antibiotics. The compound has been found to exhibit antibacterial and antifungal properties, which make it a potential candidate for the treatment of infectious diseases. Another potential application of this compound is in the development of new anticancer drugs. The compound has been found to possess antitumor activity, which makes it a potential candidate for the treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of science.
Scientific Research Applications
1-[3-(4-ethylphenoxy)propyl]-1H-imidazole has been extensively researched for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been found to possess antioxidant properties. The compound has been used in the development of new drugs and as a tool in biochemical and physiological research.
properties
IUPAC Name |
1-[3-(4-ethylphenoxy)propyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-13-4-6-14(7-5-13)17-11-3-9-16-10-8-15-12-16/h4-8,10,12H,2-3,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJSJXQAPZMABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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